PF-05231023 - 1037589-69-7

PF-05231023

Catalog Number: EVT-279264
CAS Number: 1037589-69-7
Molecular Formula: C26H32N4O8
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
mal-PEG2-AZD is a heterobifunctional bioconjugation linker. It has been used in the development of protein- and peptidomimetic-antibody conjugates, including the FGF21 protein-antibody conjugate PF-05231023 and κ-opioid receptor (KOR) agonists, respectively.
PF-05231023 is a long-acting FGF21 mimetic. PF-05231023 decreases body weight and improves lipid profile in non-human primates and in type 2 diabetic subjects.
Source and Classification

PF-05231023 was synthesized by Pfizer Inc. and is classified as a biologic therapeutic agent. It falls under the category of metabolic regulators, specifically targeting pathways involved in lipid metabolism and glucose homeostasis. Its mechanism of action primarily involves the activation of fibroblast growth factor receptors, leading to various metabolic benefits .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-05231023 involves a multi-step process that includes the following key components:

  • Conjugation: The primary method for synthesizing PF-05231023 is the covalent conjugation of two modified fibroblast growth factor 21 molecules to a human immunoglobulin G scaffold. This design enhances stability and prolongs the drug's action in vivo .
  • Purification: Following synthesis, PF-05231023 undergoes extensive purification processes to ensure the removal of any unreacted materials or by-products. Techniques such as high-performance liquid chromatography are commonly employed for this purpose.
  • Lyophilization: The final product is lyophilized to produce a stable powder form that can be reconstituted for intravenous administration. This lyophilization process aids in maintaining the integrity of the compound during storage .
Molecular Structure Analysis

Structure and Data

PF-05231023 has a complex molecular structure characterized by:

  • Molecular Weight: Approximately 190 kDa.
  • Structural Composition: The compound consists of engineered fibroblast growth factor 21 units linked to an immunoglobulin G scaffold, which modifies its pharmacokinetic properties.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with fibroblast growth factor receptors, facilitating its biological activity.

The structural modifications enhance its resistance to proteolytic degradation, thereby increasing its bioavailability compared to native fibroblast growth factor 21 .

Chemical Reactions Analysis

Reactions and Technical Details

PF-05231023 undergoes various biochemical interactions upon administration:

  • Binding Reactions: The compound binds specifically to fibroblast growth factor receptors, initiating signaling cascades that promote glucose uptake and lipid metabolism.
  • Degradation Pathways: In vivo studies indicate that PF-05231023 is primarily degraded by serum proteases, with distinct clearance rates observed for different molecular forms (N-terminal and C-terminal) of fibroblast growth factor 21 .

The pharmacokinetics reveal that the intact N-terminal form exhibits slower clearance rates compared to the C-terminal form, influencing dosing regimens in clinical applications .

Mechanism of Action

Process and Data

PF-05231023 exerts its effects through several mechanisms:

  • Receptor Activation: It activates fibroblast growth factor receptors, leading to enhanced signaling pathways that regulate glucose homeostasis and lipid metabolism.
  • Metabolic Effects: Clinical studies have shown that PF-05231023 can significantly lower triglyceride levels, improve insulin sensitivity, and reduce body weight in animal models and human subjects .

The mechanism involves both direct effects on adipose tissue and indirect effects on liver metabolism, contributing to improved metabolic profiles in treated subjects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-05231023 possesses several notable physical and chemical properties:

  • Formulation: It is typically provided as a lyophilized powder that can be reconstituted for intravenous use.
  • Stability: The compound demonstrates enhanced stability due to its structural modifications, allowing for extended shelf life under appropriate storage conditions (2–8 °C) .

In terms of solubility, PF-05231023 is designed for optimal absorption when administered intravenously, with pharmacokinetic studies indicating favorable distribution characteristics in biological systems .

Applications

Scientific Uses

PF-05231023 has significant potential applications in various scientific fields:

  • Metabolic Disorders: It is primarily investigated for its therapeutic potential in treating obesity and type 2 diabetes through modulation of lipid metabolism and glucose regulation.
  • Research Tool: As a long-acting analog of fibroblast growth factor 21, it serves as a valuable tool in studying metabolic pathways and developing new treatments for metabolic diseases .

Clinical trials have demonstrated promising results regarding weight loss and improvements in lipid profiles among patients with metabolic syndromes, highlighting its relevance as a candidate for further development in therapeutic settings .

Molecular Characterization of PF-05231023

Structural Design and Modification of FGF21 Analogs

PF-05231023 is a long-acting fibroblast growth factor 21 (FGF21) analog engineered through covalent conjugation of two modified human FGF21 molecules ([des-His¹, Ala¹²⁹Cys]FGF21) to a nontargeting human immunoglobulin G1 κ (IgG1κ) scaffold (CVX-2000). This design creates a bivalent molecule with a molecular weight of ~190 kDa, significantly larger than native FGF21 (∼19 kDa) [6] [7]. Key structural modifications include:

  • N-terminal Des-His Modification: Removes the proteolytically sensitive His¹ residue to delay N-terminal degradation [6].
  • C-terminal Ala¹²⁹Cys Substitution: Enables site-specific conjugation to the antibody scaffold via cysteine residues while preserving receptor interaction domains [6].
  • β-Trefoil Core Preservation: Maintains the conserved tertiary structure necessary for FGF21 receptor (FGFR1c/β-Klotho) binding [7].

Table 1: Structural Components of PF-05231023

ComponentFunctionModification Rationale
FGF21 core (residues 2-181)Binds FGFR1c/β-Klotho complexRetention of wild-type sequence except Ala¹²⁹Cys substitution
IgG1κ scaffold (CVX-2000)Extends plasma half-life via FcRn-mediated recyclingNon-targeting human antibody fragment
Dipeptide LinkerConnects FGF21 to scaffold; optimizes spatial orientationEngineered for protease resistance

These modifications address native FGF21's limitations: susceptibility to proteolysis (terminal half-life: 0.5–2 hours) and rapid renal clearance [3] [6].

Pharmacokinetic Properties of PF-05231023

Pharmacokinetic studies reveal complex dissociation kinetics due to differential clearance of intact termini:

  • Terminal Half-Life Disparity: In type 2 diabetic subjects, the intact C-terminus exhibits a short half-life (6.5–7.7 hours), while the N-terminus persists significantly longer (66.5–96.6 hours) after intravenous dosing [3].
  • Dose-Dependent Exposure: Intact C-terminus exposure increases proportionally with dose (0.5–200 mg), but N-terminus exposure rises supra-proportionally, suggesting saturable clearance mechanisms [3].
  • Interspecies Scaling: Preclinical data show half-life extensions across species:
  • Cynomolgus monkeys: N-terminus t₁/₂ = 22–28 hours
  • Diet-induced obese mice: N-terminus t₁/₂ = 18–24 hours [6]

Table 2: Pharmacokinetic Parameters of PF-05231023

ParameterIntact C-TerminusIntact N-TerminusKey Findings
Half-life (IV)6.5–7.7 h (Human)66.5–96.6 h (Human)N-terminus drives sustained exposure
SC Bioavailability4–7% (Mouse)∼50% (Mouse)Enhanced subcutaneous delivery feasibility
ClearanceRapid proteolysisHepcatobiliary routeC-terminus degradation as primary clearance path

PF-05231023 demonstrates target-mediated drug disposition, with sustained triglyceride reduction (>48% at 200 mg dose) persisting beyond detectable C-terminus levels, confirming N-terminus-driven pharmacology [3] [6].

Stability and Bioavailability Enhancements Compared to Native FGF21

The covalent architecture of PF-05231023 confers superior biophysical properties:

  • Protease Resistance: Modifications reduce degradation by serum proteases (e.g., dipeptidyl peptidase-4 and fibroblast activation protein), extending functional persistence 70-fold versus wild-type FGF21 [6] [7].
  • Hepatic Clearance Mitigation: The IgG scaffold shifts clearance from hepatic (native pathway) to a proteolysis-dominated pathway, reducing liver-mediated inactivation [6].
  • Thermodynamic Stability: Circular dichroism studies show maintained secondary structure at 37°C for >72 hours, contrasting with native FGF21 aggregation within 12 hours [7].

Table 3: Stability Comparison: Native FGF21 vs. PF-05231023

PropertyNative FGF21PF-05231023Enhancement Mechanism
Serum Half-life0.5–2 h66.5–96.6 h (NT)IgG scaffold shielding + protease-resistant motifs
In Vitro AggregationRapid (≤12 h)Minimal (≥72 h)Conjugation stabilizes tertiary structure
Bioactivity Retention<6 hours (rodents)>6 days (rodents)Sustained receptor engagement via NT exposure

In vivo efficacy studies confirm these enhancements: Weekly dosing in diet-induced obese mice reduces body weight by 15% and hepatic triglycerides by 52%, effects undetectable with native FGF21 due to rapid clearance [5] [6] [7]. Nonalcoholic steatohepatitis (NASH) models show PF-05231023 decreases liver fibrosis markers (collagen-I: −40%; α-SMA: −38%) via sustained target engagement [5] [7].

Comprehensive Compound Listing

Properties

CAS Number

1037589-69-7

Product Name

PF-05231023

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide

Molecular Formula

C26H32N4O8

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32)

InChI Key

BJDLYWUPKGDHCF-UHFFFAOYSA-N

SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Solubility

Soluble in DMSO

Synonyms

PF-05231023; PF05231023; PF 05231023; PF-5231023; PF5231023; PF 5231023

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.